Cas no 2138011-18-2 (5-(1-Benzothiophen-2-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid)
5-(1-Benzothiophen-2-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1165609
- 5-(1-benzothiophen-2-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2138011-18-2
- 5-(1-Benzothiophen-2-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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- Inchi: 1S/C20H19NO5S/c1-20(2,3)26-17(22)11-21-10-13(8-14(18(21)23)19(24)25)16-9-12-6-4-5-7-15(12)27-16/h4-10H,11H2,1-3H3,(H,24,25)
- InChI Key: PUGDZCKGKSKYQH-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C=C1C1C=C(C(=O)O)C(N(C=1)CC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 385.09839388g/mol
- Monoisotopic Mass: 385.09839388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 112Ų
5-(1-Benzothiophen-2-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1165609-1.0g |
2138011-18-2 | 1g |
$0.0 | 2023-06-08 | |||
| Enamine | EN300-1165609-50mg |
2138011-18-2 | 50mg |
$1068.0 | 2023-10-03 | |||
| Enamine | EN300-1165609-100mg |
2138011-18-2 | 100mg |
$1119.0 | 2023-10-03 | |||
| Enamine | EN300-1165609-250mg |
2138011-18-2 | 250mg |
$1170.0 | 2023-10-03 | |||
| Enamine | EN300-1165609-500mg |
2138011-18-2 | 500mg |
$1221.0 | 2023-10-03 | |||
| Enamine | EN300-1165609-1000mg |
2138011-18-2 | 1000mg |
$1272.0 | 2023-10-03 | |||
| Enamine | EN300-1165609-2500mg |
2138011-18-2 | 2500mg |
$2492.0 | 2023-10-03 | |||
| Enamine | EN300-1165609-5000mg |
2138011-18-2 | 5000mg |
$3687.0 | 2023-10-03 | |||
| Enamine | EN300-1165609-10000mg |
2138011-18-2 | 10000mg |
$5467.0 | 2023-10-03 |
5-(1-Benzothiophen-2-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-(1-Benzothiophen-2-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Research Brief on 5-(1-Benzothiophen-2-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 2138011-18-2)
In recent years, the compound 5-(1-Benzothiophen-2-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 2138011-18-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiophene and dihydropyridine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following brief synthesizes the latest research findings and developments related to this compound, highlighting its pharmacological properties, synthetic pathways, and potential clinical applications.
The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological activity of 2138011-18-2. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and binding affinity to target proteins. Preliminary results indicate that the compound exhibits high selectivity for specific kinase domains, making it a viable candidate for the development of targeted therapies in oncology and inflammatory diseases. Furthermore, its unique chemical structure allows for facile derivatization, enabling the optimization of pharmacokinetic properties.
One of the most notable advancements in the study of 2138011-18-2 is its application in the inhibition of aberrant signaling pathways associated with cancer progression. In vitro and in vivo studies have demonstrated its efficacy in suppressing tumor growth by selectively targeting key oncogenic kinases. For instance, a recent publication in the Journal of Medicinal Chemistry reported that the compound effectively inhibits the proliferation of non-small cell lung cancer (NSCLC) cells by disrupting the PI3K/AKT/mTOR pathway. These findings underscore its potential as a lead compound for the development of next-generation kinase inhibitors.
In addition to its anticancer properties, 2138011-18-2 has also been investigated for its anti-inflammatory effects. A study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound significantly reduces the production of pro-inflammatory cytokines in macrophages by modulating the NF-κB signaling pathway. This dual functionality—targeting both cancer and inflammation—positions 2138011-18-2 as a versatile therapeutic agent with broad applicability. However, further preclinical studies are required to evaluate its safety profile and efficacy in more complex biological systems.
The synthetic accessibility of 2138011-18-2 has also been a topic of interest. Recent efforts have focused on optimizing its synthesis to improve yield and scalability. A novel multi-step synthetic route, involving a key Suzuki-Miyaura coupling reaction, has been proposed to enhance the efficiency of producing this compound on a larger scale. This advancement is critical for facilitating future clinical trials and commercial production, should the compound progress through the drug development pipeline.
Despite these promising developments, challenges remain in the translational research of 2138011-18-2. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through rigorous structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the compound's transition from bench to bedside.
In conclusion, 5-(1-Benzothiophen-2-yl)-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 2138011-18-2) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological profile, combined with advancements in synthetic chemistry, positions it as a promising candidate for therapeutic development. Continued investigation into its mechanisms of action and optimization of its chemical properties will be pivotal in realizing its full potential in clinical settings.
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